molecular formula C13H17NO2 B022059 D-erythro-Ritalinic Acid CAS No. 783256-74-6

D-erythro-Ritalinic Acid

Cat. No. B022059
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-erythro-Ritalinic Acid, also known as Ritalinic acid, is a substituted phenethylamine and an inactive major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid .


Synthesis Analysis

D-erythro-Ritalinic Acid (dRA) can be synthesized from dl-Ritalinic acid (dlRA). The d- and l- isomers are separated by resolution using a resolving agent, (+)-dibenzoyl-D-tartaric acid .


Molecular Structure Analysis

The structure of dRA is characterized by spectroscopic techniques such as Infrared spectroscopy (IR), mass spectrometry, and Nuclear Magnetic Resonance (NMR) .


Chemical Reactions Analysis

D-erythro-Ritalinic Acid is a major metabolite of methylphenidate. It is formed through the hydrolysis of methylphenidate, a process catalyzed by carboxylesterase 1 (CES1A1) . CES1A1 exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer .


Physical And Chemical Properties Analysis

The physical and chemical properties of D-erythro-Ritalinic Acid can be analyzed using various techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) .

Safety And Hazards

D-erythro-Ritalinic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation . Safety measures include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Understanding the metabolomics of methylphenidate, including the role of D-erythro-Ritalinic Acid, can provide further insights regarding individual contribution for methylphenidate’s pharmacodynamics and toxicological effects, especially if ethanol is co-consumed . This knowledge is needed for a more efficacious therapeutic drug monitoring .

properties

IUPAC Name

(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-erythro-Ritalinic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-erythro-Ritalinic Acid
Reactant of Route 2
D-erythro-Ritalinic Acid
Reactant of Route 3
D-erythro-Ritalinic Acid
Reactant of Route 4
Reactant of Route 4
D-erythro-Ritalinic Acid
Reactant of Route 5
D-erythro-Ritalinic Acid
Reactant of Route 6
D-erythro-Ritalinic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.